molecular formula C16H17NOS B4960266 N-[2-(benzylthio)ethyl]benzamide

N-[2-(benzylthio)ethyl]benzamide

Cat. No.: B4960266
M. Wt: 271.4 g/mol
InChI Key: LLVRQLGBXXYQQX-UHFFFAOYSA-N
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Description

N-[2-(Benzylthio)ethyl]benzamide is a synthetic benzamide derivative intended for research use only in laboratory settings. This compound features a benzamide core, a structural motif found in various biologically active molecules and commercial pharmaceuticals . The incorporation of a benzylthioethyl side chain is a key structural feature that may influence its physicochemical properties and interaction with biological targets. Benzamides, as a chemical class, have demonstrated significant utility in scientific research, particularly in the field of neuropharmacology, where certain derivatives are known to exhibit neuroleptic activity . The presence of the sulfur-containing benzylthio group in this compound makes it a molecule of interest for further investigation, potentially in areas such as medicinal chemistry, as a synthetic intermediate, or as a structural analog for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, receptor binding affinity, and other biochemical properties. It is supplied for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(15-9-5-2-6-10-15)17-11-12-19-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVRQLGBXXYQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Activity Comparison

Compound Substituents/Modifications Key Activity IC₅₀/Kd Reference
N-[2-(Benzylthio)ethyl]benzamide Benzylthioethyl side chain Inferred kinase/SIRT2 inhibition N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxy phenethyl Structural studies N/A
THHEB 3,4,5-Trihydroxy + 4-hydroxyphenethyl Antioxidant 22.8 µM (DPPH)
Nitazoxanide Nitro-thiazole Antiparasitic N/A
[¹²⁵I]PIMBA Piperidinyl-ethyl + iodo/methoxy Sigma receptor binding (DU-145 cells) Kd = 5.80 nM

Key Insights from Structural-Activity Relationships (SAR)

  • Benzylthio Group : Enhances enzyme inhibition (e.g., SIRT2, tyrosine kinases) by promoting hydrophobic interactions and sulfur-mediated hydrogen bonding .
  • Hydroxyl Groups : Critical for antioxidant activity, as seen in THHEB, but reduce metabolic stability compared to methoxy or benzylthio substituents .
  • Nitro and Thiazole Groups : Impart antiparasitic activity via redox cycling, distinct from sulfur-based targeting .
  • Side Chain Flexibility : Piperidinyl-ethyl or phenethyl chains improve receptor binding (e.g., sigma receptors) by aligning with hydrophobic pockets .

Q & A

Q. Basic Structural Characterization

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm the benzamide backbone and benzylthioethyl substituent (e.g., δ ~7.8 ppm for amide protons, δ ~3.6 ppm for SCH₂CH₂N).
    • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~2550 cm⁻¹ (thioether S-C stretch).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with charge-flipping algorithms (e.g., SUPERFLIP) for resolving complex torsional angles in the benzylthioethyl group .

What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?

Q. Basic Biological Evaluation

  • Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., MDA-MB-231, PC3) to determine IC₅₀ values.
  • Kinase Inhibition : Screening against tyrosine kinases (e.g., abl, src) via fluorescence polarization assays .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to assess programmed cell death .

How can researchers optimize reaction conditions to improve yields during synthesis?

Q. Advanced Synthetic Design

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group in alkylation steps.
  • Temperature Control : Lower temperatures (0–5°C) during amidation reduce side reactions like hydrolysis.
  • Catalyst Use : Pd/C or Zn/Cu for selective hydrogenation of intermediates .
  • DoE (Design of Experiments) : Statistical optimization of molar ratios (amine:acyl chloride) and reaction time .

How can contradictions in crystallographic data (e.g., symmetry mismatches) be resolved for this compound?

Q. Advanced Structural Analysis

  • Space Group Validation : Use software like EDMA or JANA2006 to reanalyze diffraction data and detect pseudosymmetry.
  • Twinned Crystal Analysis : Apply the TwinRotMat algorithm in programs like CRYSTALS to refine overlapping lattices .
  • Thermal Motion Correction : High-resolution data (≤1.0 Å) and TLS (Translation-Libration-Screw) models improve atomic displacement parameters .

What strategies are employed to identify the molecular targets and mechanism of action of this compound?

Q. Advanced Mechanistic Studies

  • Pull-Down Assays : Use biotinylated analogues with streptavidin beads to isolate binding proteins from cell lysates.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs.
  • SAR Studies : Modify substituents (e.g., CF₃, morpholine) and correlate changes with activity to infer target selectivity .

How can discrepancies in reported biological activities (e.g., varying IC₅₀ values) be resolved?

Q. Advanced Data Contradiction Analysis

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic Stability Testing : Evaluate compound degradation in cell media via LC-MS to account for false negatives.
  • Structural Confirmation : Re-characterize batches with conflicting data using HPLC and HRMS to rule out impurities .

How are thermodynamic properties (e.g., Gibbs free energy of solvation) computed and validated for this compound?

Q. Advanced Computational Methods

  • Software Tools : Gaussian for frequency calculations and THERMO.PY (NIST) to derive ideal-gas thermodynamic functions from vibrational modes.
  • Solvation Models : COSMO-RS or SMD to estimate solvation free energy in solvents like DMSO or water .
  • Validation : Compare computed vs. experimental DSC data for phase transitions .

How can structure-activity relationships (SAR) guide the design of analogues with enhanced activity?

Q. Advanced SAR Strategies

  • Electron-Withdrawing Groups : Introduce substituents like -CF₃ or -SO₂Me on the benzamide ring to improve kinase binding.
  • Heterocyclic Replacements : Swap the benzylthio group with thiophene or isoxazole to modulate lipophilicity.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., amide carbonyl) using MOE or Schrödinger .

What factors influence the stability of this compound under different storage and experimental conditions?

Q. Advanced Stability Studies

  • pH Sensitivity : Degradation in acidic conditions (pH <3) due to thioether oxidation; buffer with antioxidants like BHT.
  • Light Exposure : UV-vis studies show photodegradation; store in amber vials under inert gas.
  • Thermal Stability : TGA/DSC analysis to determine decomposition thresholds (~150°C) .

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